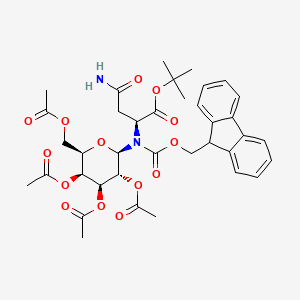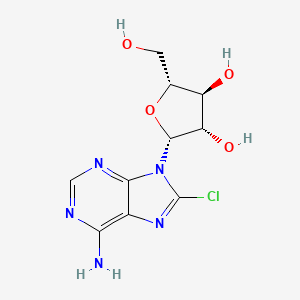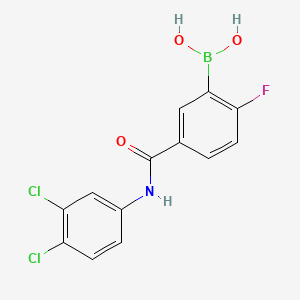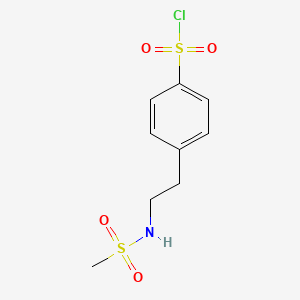
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is a complex organic compound used primarily in the field of peptide synthesis. This compound serves as a protecting group for amino acids, ensuring the accurate and controlled assembly of peptide sequences. It is particularly valuable in the development and synthesis of peptide-based drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester involves multiple steps. The process typically begins with the acetylation of galactopyranosyl, followed by the introduction of the Fmoc group to the L-Asparagine. The final step involves the esterification of the compound with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: Used to reduce specific groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide chemistry.
Biology: In the study of protein interactions and functions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
作用机制
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It ensures the stability and integrity of amino acids during the assembly of peptide sequences. The Fmoc group is particularly useful as it can be easily removed under mildly acidic conditions, allowing for the sequential addition of amino acids.
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-threonine: Similar in structure and function, used in peptide synthesis.
Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester): Another protecting group used in peptide synthesis.
N-Fmoc-3-iodo-D-alanine tert-butyl ester: Used in the synthesis of peptides and other organic compounds.
Uniqueness
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is unique due to its specific combination of protecting groups, which provide stability and ease of removal during peptide synthesis. This makes it particularly valuable in the development of complex peptide-based drugs.
属性
分子式 |
C37H44N2O14 |
|---|---|
分子量 |
740.7 g/mol |
IUPAC 名称 |
tert-butyl (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C37H44N2O14/c1-19(40)47-18-29-31(49-20(2)41)32(50-21(3)42)33(51-22(4)43)34(52-29)39(28(16-30(38)44)35(45)53-37(5,6)7)36(46)48-17-27-25-14-10-8-12-23(25)24-13-9-11-15-26(24)27/h8-15,27-29,31-34H,16-18H2,1-7H3,(H2,38,44)/t28-,29+,31-,32-,33+,34+/m0/s1 |
InChI 键 |
MBKMYXJEPNRNOK-WIEVSHRFSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)




![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)


